Isochlorogenic acid b

Antioxidant DPPH Ferric Reducing

Isochlorogenic acid B (3,4-dicaffeoylquinic acid) is a naturally occurring polyphenolic compound within the dicaffeoylquinic acid (DCQA) family, characterized by a quinic acid core esterified at the 3 and 4 positions with two caffeic acid moieties. It is a secondary metabolite found in a wide range of medicinal plants, including *Lonicera japonica* (honeysuckle) and *Echinacea* species.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 102851-07-0
Cat. No. B3417231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochlorogenic acid b
CAS102851-07-0
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1
InChIKeyUFCLZKMFXSILNL-BBLPPJRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochlorogenic Acid B (CAS 102851-07-0): Technical Baseline for Procurement and Research Differentiation


Isochlorogenic acid B (3,4-dicaffeoylquinic acid) is a naturally occurring polyphenolic compound within the dicaffeoylquinic acid (DCQA) family, characterized by a quinic acid core esterified at the 3 and 4 positions with two caffeic acid moieties [1]. It is a secondary metabolite found in a wide range of medicinal plants, including *Lonicera japonica* (honeysuckle) and *Echinacea* species . As a bioactive constituent, it is recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties [1]. This compound is frequently utilized as a high-purity analytical standard for the identification, quantification, and quality control of botanical extracts and traditional medicine formulations via HPLC and LC-MS .

Why Isochlorogenic Acid B (3,4-DCQA) Cannot Be Substituted with Other Chlorogenic Acid Isomers


Despite sharing a common molecular formula and biosynthetic origin, the isomeric dicaffeoylquinic acids (DCQAs) and their mono-caffeoyl analog, chlorogenic acid (5-CQA), exhibit distinct and non-interchangeable biological activities and analytical behaviors. The position of the caffeoyl ester on the quinic acid ring directly influences the molecule's three-dimensional conformation, dictating its interaction with biological targets, including enzymes like α-glucosidase and cellular receptors [1]. This structural divergence manifests as significant quantitative differences in potency across assays. For instance, isochlorogenic acid B (3,4-DCQA) shows a unique sensitization profile in immunological models compared to isochlorogenic acid A (3,5-DCQA) and chlorogenic acid [2]. Furthermore, its specific chromatographic retention time and mass spectrometric fragmentation pattern are critical for unambiguous identification in complex matrices, making isomerically pure reference standards an absolute requirement for analytical method validation and quality control [3].

Quantitative Differentiation Guide: Isochlorogenic Acid B (CAS 102851-07-0) vs. Analogs and Baselines


Superior Antioxidant Potency Compared to Botanical Extract Matrix

In a direct head-to-head comparison, purified isochlorogenic acid B (3,4-DCQA) demonstrated significantly greater antioxidant activity than the crude methanol extract from which it was derived. This was observed across three distinct in vitro antioxidant assays, confirming that the isolated compound is a primary driver of antioxidant efficacy .

Antioxidant DPPH Ferric Reducing β-Carotene Bleaching Natural Product Chemistry

Potent and Selective Cytotoxicity Against NCI-H23 Lung Adenocarcinoma Cells

Isochlorogenic acid B exhibits a potent and dose-dependent inhibitory effect on the proliferation of NCI-H23 human lung adenocarcinoma cells, with a reported EC50 of 3.26 µg/mL. This cytotoxic effect was mechanistically linked to the induction of apoptosis, as evidenced by clear DNA fragmentation .

Cytotoxicity Lung Cancer Apoptosis NCI-H23 Anticancer

Distinct Immunological Sensitization Profile Differentiating from Isochlorogenic Acid A and Chlorogenic Acid

A comparative structure-activity study in an intravenous exposure mouse model revealed that isochlorogenic acid B possesses a distinct sensitization profile compared to its isomers. While chlorogenic acid (5-CQA) and isochlorogenic acid A (3,5-DCQA) significantly enhanced the secretion of TNP-specific IgG1, isochlorogenic acid B significantly induced TNP-specific IgG1, IgM, and IgG2b secretion [1].

Immunotoxicity Drug Safety Sensitization TCM Injectables Structure-Activity Relationship

Superior Neuroprotection Compared to Other Caffeic Acid Derivatives in PC-12 Cells

In a comparative study evaluating the neuroprotective effects of phenolic extracts and pure caffeic acid derivatives from romaine lettuce, isochlorogenic acid demonstrated stronger neuroprotection than the other three caffeic acid derivatives (caffeic, chicoric, and chlorogenic acids) also found in the lettuce [1].

Neuroprotection Oxidative Stress PC-12 Cells Caffeic Acid Neuron-like Cells

Validated Pharmacokinetic Profiling for Preclinical In Vivo Studies

A sensitive and validated HPLC-MS/MS method has been established for the quantitative determination of isochlorogenic acid B in rat plasma, enabling robust preclinical pharmacokinetic studies. The method demonstrated excellent linearity over a concentration range of 5-2500 ng/mL (r²=0.9982) and was successfully applied to characterize the compound's nonlinear pharmacokinetic profile in rats following oral administration [1]. A separate UHPLC-MS study elucidated its complex in vivo metabolism, identifying 22 metabolites in rat plasma, urine, and feces after a 20 mg/kg oral dose [2].

Pharmacokinetics Bioavailability Metabolism LC-MS/MS In Vivo Rat Model

Commercial Availability as a High-Purity Analytical Standard with Certified Purity for Quantitative Applications

Isochlorogenic acid B is commercially available as a high-purity analytical standard from multiple reputable vendors, with certified purity typically ≥98% as determined by HPLC . This level of purity is essential for its core function as a chemical standard for the accurate identification and quantification of this specific isomer in complex plant extracts and traditional medicine formulations . Some suppliers provide it with an absolute w/w assay, specifically for use in quantitative titration, ensuring accuracy in analytical method development and validation .

Analytical Chemistry Quality Control HPLC Standard Reference Material Method Validation

High-Impact Application Scenarios for Isochlorogenic Acid B (CAS 102851-07-0) Based on Evidence


Analytical Reference Standard for Botanical Extract Standardization and Quality Control

Given its commercial availability at ≥98% purity and its role as a key bioactive marker in plants like *Lonicera japonica* , isochlorogenic acid B is an indispensable reference standard for analytical laboratories. It is used for the identification, purity assessment, and quantitative determination of this specific isomer in complex matrices via HPLC or LC-MS, which is a requirement for the quality control of herbal medicines and dietary supplements . Its well-defined chromatographic behavior [1] and mass spectrometric properties [2] further support its use in method development and validation.

Lead Compound and Chemical Probe in Oncology Research (Apoptosis and Cytotoxicity)

The demonstrated dose-dependent cytotoxicity of isochlorogenic acid B against the NCI-H23 human lung adenocarcinoma cell line (EC50 3.26 µg/mL), which was linked to the induction of apoptosis , makes this compound a valuable chemical probe for oncology research. Scientists can utilize it to investigate the molecular mechanisms of apoptosis in lung cancer cells and as a benchmark for comparing the potency of novel anticancer agents or botanical extracts targeting similar pathways.

Investigative Tool in Preclinical Immunotoxicology and Drug Safety Assessment

The unique and distinct sensitization profile of isochlorogenic acid B, characterized by the induction of a broad panel of immunoglobulins (IgG1, IgM, and IgG2b) in an in vivo mouse model , positions it as a critical tool for preclinical drug safety. It can be used as a comparator or control compound in studies evaluating the potential hypersensitivity risks of other plant-derived phenolic compounds or as a model compound to study the structure-activity relationships governing the immunotoxicity of caffeoylquinic acid derivatives.

Preclinical In Vivo Studies of Neuroprotective and Metabolic Effects

Researchers planning to evaluate the therapeutic potential of isochlorogenic acid B in animal models of neurodegenerative disease (e.g., using PC-12 cell models as a starting point ) or metabolic disorders can rely on existing validated bioanalytical methods and pharmacokinetic data. The established HPLC-MS/MS method for plasma concentration measurement and the detailed metabolism and excretion profile in rats [1] provide a robust experimental foundation, enabling proper dose selection, study design, and interpretation of in vivo results.

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